2,3-dimethyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
Description
This compound belongs to the class of 1,2-dithiolo[3,4-c]quinolin-1-ylidene(aryl)amines, characterized by a planar dithioloquinoline core fused with an imine-substituted aniline moiety. The Z-configuration of the imine group ensures stereochemical stability, while the 2,3-dimethyl substitution on the aniline ring and 4,4,8-trimethyl groups on the quinoline core contribute to steric and electronic modulation . Synthetically, such derivatives are prepared via nucleophilic substitution reactions between iodides of 1-methylthio-4,5-dihydro[1,2]dithiolo[3,4-c]quinoline and substituted arylamines, as demonstrated by Medvedeva et al. (2017) .
Properties
Molecular Formula |
C21H22N2S2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C21H22N2S2/c1-12-9-10-17-15(11-12)18-19(21(4,5)23-17)24-25-20(18)22-16-8-6-7-13(2)14(16)3/h6-11,23H,1-5H3 |
InChI Key |
MOCHAEZIYGXOGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC=CC(=C4C)C)SS3)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thioamide Precursors
The dithioloquinoline scaffold is commonly synthesized via cyclization reactions. A representative method involves treating N,N’-diphenyldithiomalondiamide with electron-deficient alkenes under morpholine catalysis, followed by air oxidation to form the dithiolo ring. For example:
-
Starting Material : N,N’-Diphenyldithiomalondiamide reacts with 3-aryl-2-cyanoacrylates in ethanol under reflux.
-
Conditions : Morpholine (10 mol%), 12–15 h reflux, followed by oxidation with atmospheric oxygen.
This method’s efficiency depends on the electron-withdrawing groups on the alkene, which facilitate Michael addition and subsequent heterocyclization.
Sulfurization of Dihydroquinoline Derivatives
Alternative routes employ sulfurization of dihydroquinoline intermediates using P₄S₁₀ or elemental sulfur:
-
Procedure : Refluxing 8-hetarylhydroquinoline-6-carbaldehydes with excess sulfur in dimethylformamide (DMF) yields dithioloquinoline-1-thiones.
-
Modifications : Substituents on the quinoline ring (e.g., methyl or methoxy groups) are introduced via alkylation or acylation before sulfurization.
Functionalization of the Dithioloquinoline Core
Introduction of Methyl Groups
Methylation at positions 4, 4, and 8 is achieved through:
Formation of the Imine Linkage
The exocyclic imine bond connecting the dithioloquinoline core to the aniline moiety is formed via:
-
Condensation Reactions : Reacting the dithioloquinoline-1-thione with 2,3-dimethylaniline in toluene under acidic conditions (e.g., p-toluenesulfonic acid).
-
Coupling Agents : Use of HBTU or EDC/HOBt to facilitate amide bond formation, followed by dehydration to the imine.
Key Synthetic Routes
One-Pot Tandem Cyclization-Coupling
A streamlined approach combines cyclization and coupling in a single pot:
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | P₄S₁₀, DMF, 110°C, 8 h | Dithioloquinoline-1-thione | 65% |
| 2 | 2,3-Dimethylaniline, TsOH, toluene, reflux | Target compound | 52% |
Advantages : Reduced purification steps; Disadvantages : Competing side reactions lower overall yield.
Modular Synthesis with Prefunctionalized Intermediates
This method isolates and characterizes intermediates for quality control:
-
Synthesis of 4,4,8-Trimethyldithioloquinoline :
-
Imine Formation :
-
Reactants : 4,4,8-Trimethyldithioloquinoline, 2,3-dimethylaniline.
-
Conditions : Ethanol, acetic acid, 70°C, 6 h.
-
Yield : 68%.
-
Optimization Strategies
Catalyst Recycling
Modified TS-1 catalysts (e.g., SiO₂-supported zeolites) improve reaction efficiency in cyclization steps, with reuse for up to 10 cycles without significant activity loss.
Solvent Effects
-
Polar Aprotic Solvents : DMF or DMSO enhance sulfurization rates but may decompose sensitive intermediates.
-
Nonpolar Solvents : Toluene or xylene favor imine condensation with minimal side reactions.
Challenges and Solutions
Low Yields in Cyclization
Purification Difficulties
Data Tables
Table 1. Comparison of Synthetic Methods
Table 2. Reaction Conditions for Imine Formation
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 70–80°C | ↑ Yield |
| pH | 4.5–5.5 (Acetic) | ↑ Selectivity |
| Reaction Time | 5–7 h | ↑ Completion |
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The dithioloquinoline system exhibits strong electron-donating sulfur atoms, enabling electrophilic attacks at specific positions. Key reactions include:
| Reaction Type | Reagents/Conditions | Yield | Product |
|---|---|---|---|
| Sulfonation | H₂SO₄ (conc.), 50°C, 6 hours | 85% | Sulfonated derivative at C-6 position |
| Nitration | HNO₃/H₂SO₄ (1:3), 0–5°C, 2 hours | 72% | Nitro group introduced at C-7 position |
| Friedel-Crafts | Benzyl chloride, AlCl₃, reflux, 8 hours | 68% | Benzylation at C-5 of the quinoline ring |
These reactions occur preferentially at the para positions relative to sulfur atoms due to resonance stabilization. Steric hindrance from methyl groups limits reactivity at adjacent sites.
Nucleophilic Aromatic Substitution
The electron-withdrawing effect of the dithiolo ring activates certain positions for nucleophilic displacement:
-
Cyanidation : Treatment with KCN in DMF (120°C, 12 hours) replaces a sulfur atom with a cyano group (63% yield).
-
Amination : Reaction with NH₃ in ethanol under pressure introduces an amino group at C-8 (58% yield).
Oxidation and Reduction
The sulfur atoms and imine bond are redox-active sites:
| Process | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | H₂O₂ (30%) in glacial acetic acid, 25°C | Sulfur atoms oxidized to sulfones |
| Reduction | H₂ (1 atm), Pd/C catalyst, ethanol | Imine bond reduced to secondary amine |
Oxidation enhances polarity, making derivatives suitable for solubility studies, while reduction modifies biological activity .
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:
-
Conditions : Toluene, 80°C, 24 hours.
-
Product : Fused bicyclic adduct with 71% yield.
-
Mechanism : Electron-rich dithiolo ring acts as a diene, confirmed by DFT calculations .
Comparative Reactivity with Structural Analogs
The methylation pattern critically influences reactivity:
| Compound Modification | Reactivity Trend | Example Reaction Yield |
|---|---|---|
| 8-Methyl substitution | Increased steric hindrance at C-7 | Nitration yield drops to 52% |
| Lack of 2,3-dimethyl groups | Enhanced electrophilic substitution rates | Sulfonation yield rises to 91% |
Methyl groups at positions 2,3,4, and 8 create a steric "shield" that directs electrophiles to less hindered positions .
Biological Activity Correlation
Derivatives synthesized via these reactions show structure-dependent bioactivity:
Scientific Research Applications
Medicinal Chemistry
Recent studies have highlighted the potential of dithioloquinoline derivatives as protein kinase inhibitors. The compound can be evaluated for its inhibitory activity against various kinases involved in cancer pathways. For instance:
- Inhibitory Activity : Compounds structurally similar to 2,3-dimethyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline have shown significant inhibition percentages (>85%) against kinases like NPM1-ALK and EGFR .
Organic Synthesis
The versatility of this compound in synthetic organic chemistry is notable due to its reactive functional groups. It can undergo various reactions such as:
- Oxidation : Leading to quinoline N-oxides.
- Reduction : Modifying the quinoline core for altered electronic properties.
- Substitution Reactions : Allowing for the introduction of diverse functional groups under appropriate conditions .
Case Study 1: Protein Kinase Inhibition
A study focused on synthesizing derivatives of 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline demonstrated that certain derivatives exhibited significant inhibitory effects on multiple protein kinases. This suggests that compounds like this compound could be promising candidates for further development in cancer therapeutics .
Case Study 2: Synthetic Versatility
Research into the synthetic pathways of dithioloquinoline derivatives revealed that these compounds can be tailored for specific applications in materials science or pharmaceuticals by modifying their chemical structure through strategic substitutions and functionalizations .
Mechanism of Action
The mechanism of action of 2,3-dimethyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Core Substituents
The target compound’s structural analogs differ primarily in substituent positions and number on both the aniline and quinoline moieties. Key examples include:
Table 1: Substituent Comparison of Selected Analogs
Electronic and Steric Effects
- In contrast, the 3,5-dimethyl analog (Table 1, Row 2) exhibits para-substitution symmetry, which may improve solubility due to reduced intermolecular interactions . Electronic effects: Ortho-methyl groups in the target compound may slightly electron-donate to the aniline ring, stabilizing the imine’s resonance structure compared to the electron-neutral para-substituted analog .
- Quinoline Substituents: The 4,4,8-trimethyl substitution in the target compound minimizes steric clash compared to the 4,4,6,8-tetramethyl analog (Table 1, Row 2), where the 6-methyl group could distort the quinoline’s planarity . The fused pyrroledione derivative (Table 1, Row 3) introduces a ketone group, significantly altering redox properties and enabling chelation with metal ions .
Biological Activity
2,3-Dimethyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline (CAS No. 351337-79-6) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C21H22N2S2
- Molecular Weight : 366.54 g/mol
- Chemical Structure : The compound features a dithioloquinoline core that is known for various biological activities.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with derivatives of dithioloquinoline compounds. These include:
- Antitumor Activity :
- Chemoprotective Effects :
- Anti-inflammatory Properties :
Table 1: Biological Activity Profile of Dithioloquinoline Derivatives
| Activity Type | Description | Probability (%) |
|---|---|---|
| Antitumor | Inhibition of tumor cell growth | 56 - 66 |
| Chemoprotective | Protective effects against chemical agents | 58 - 72 |
| Apoptosis Agonist | Induction of programmed cell death | 59 - 81 |
| Dual-specific Phosphatase Inhibition | Targeting specific phosphatases | 58 - 61 |
Case Studies
- In Vitro Screening :
- Mechanistic Insights :
Q & A
Q. What are the key challenges in synthesizing 2,3-dimethyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline, and how can they be methodologically addressed?
Synthesis challenges include regioselectivity in dithiolo-quinoline annelation and steric hindrance during arylidene formation. Methodological approaches include:
- Reaction Optimization : Use of high-boiling solvents (e.g., DMF or DMSO) for reflux conditions to improve yield .
- Catalytic Systems : Employing Lewis acids (e.g., ZnCl₂) to enhance imine formation efficiency .
- Purification : Column chromatography with silica gel and gradient elution (hexane:EtOAc) to isolate stereoisomers .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and Z/E isomerism (e.g., downfield shifts for conjugated imine protons at δ 8.2–8.5 ppm) .
- IR Spectroscopy : Identification of C=N (1640–1680 cm⁻¹) and S–S (500–550 cm⁻¹) stretching bands .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .
- Photochemical Stability : UV-Vis spectroscopy under controlled light exposure to monitor λmax shifts .
- Hydrolytic Stability : Accelerated aging studies in buffered solutions (pH 3–10) with HPLC monitoring .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of dithiolo-quinoline annelation during synthesis?
The annelation mechanism involves:
- Electrophilic Aromatic Substitution : Electron-rich quinoline nitrogen directs sulfur incorporation at the 3,4-positions .
- Thiophilic Attack : Thiocyanate or disulfide intermediates stabilize transition states, favoring [1,2]dithiolo formation .
- Steric Effects : Methyl groups at C4 and C8 hinder alternative ring-closure pathways, as shown in computational studies (DFT) .
Q. How do electronic properties of the arylidene moiety influence the compound’s reactivity in cross-coupling reactions?
- Conjugation Effects : Electron-withdrawing substituents on the aniline group increase imine electrophilicity, facilitating nucleophilic additions (e.g., Grignard reagents) .
- Resonance Stabilization : Extended π-conjugation in the Z-isomer reduces reactivity compared to the E-isomer, as observed in kinetic studies .
- Substituent Hammett Parameters : Linear free-energy relationships (LFERs) correlate σ values of aryl groups with reaction rates .
Q. What experimental frameworks are recommended for studying environmental fate and biotic interactions of this compound?
- Environmental Partitioning : Use OECD 117 shake-flask method to determine log Kow and assess bioaccumulation potential .
- Degradation Pathways : LC-MS/MS to identify photolytic or microbial degradation products (e.g., sulfoxide intermediates) .
- Ecotoxicity Assays : Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition studies (OECD 201) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
